23-(4-Nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosyl hydrogen sulphate
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Overview
Description
23-(4-NONYLPHENOXY)-3,6,9,12,15,18,21-HEPTAOXATRICOSYL HYDROGEN SULFATE is a complex organic compound with the molecular formula C31H56O12S . It is known for its surfactant properties and is used in various industrial applications. The compound is characterized by a long hydrophobic nonylphenoxy chain and a hydrophilic heptaoxatricosyl sulfate group, making it effective in reducing surface tension in aqueous solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 23-(4-NONYLPHENOXY)-3,6,9,12,15,18,21-HEPTAOXATRICOSYL HYDROGEN SULFATE typically involves the ethoxylation of nonylphenol followed by sulfation. The process begins with the reaction of nonylphenol with ethylene oxide under basic conditions to form nonylphenol ethoxylate. This intermediate is then reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfate group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous ethoxylation reactors and sulfation units to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the degree of ethoxylation and sulfation.
Chemical Reactions Analysis
Types of Reactions
23-(4-NONYLPHENOXY)-3,6,9,12,15,18,21-HEPTAOXATRICOSYL HYDROGEN SULFATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can break down the sulfate group.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are typically employed.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
23-(4-NONYLPHENOXY)-3,6,9,12,15,18,21-HEPTAOXATRICOSYL HYDROGEN SULFATE has numerous applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols.
Medicine: Investigated for its potential in drug delivery systems due to its surfactant properties.
Industry: Widely used in detergents, emulsifiers, and dispersants.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. The hydrophobic nonylphenoxy chain interacts with hydrophobic substances, while the hydrophilic heptaoxatricosyl sulfate group interacts with water, reducing surface tension and enhancing solubility. This dual interaction facilitates the emulsification and dispersion of hydrophobic substances in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
Poly(oxy-1,2-ethanediyl), .alpha.-(nonylphenyl)-.omega.-hydroxy-: Similar structure but lacks the sulfate group.
Poly(oxy-1,2-ethanediyl), .alpha.-(octylphenyl)-.omega.-hydroxy-: Similar but with an octylphenyl group instead of nonylphenyl.
Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-(nonylphenoxy)-, sodium salt: Similar but in sodium salt form.
Uniqueness
23-(4-NONYLPHENOXY)-3,6,9,12,15,18,21-HEPTAOXATRICOSYL HYDROGEN SULFATE is unique due to its specific combination of a long ethoxylated chain and a sulfate group, providing superior surfactant properties compared to its analogs .
Properties
CAS No. |
93923-72-9 |
---|---|
Molecular Formula |
C31H56O12S |
Molecular Weight |
652.8 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl hydrogen sulfate |
InChI |
InChI=1S/C31H56O12S/c1-2-3-4-5-6-7-8-9-30-10-12-31(13-11-30)42-28-26-40-24-22-38-20-18-36-16-14-35-15-17-37-19-21-39-23-25-41-27-29-43-44(32,33)34/h10-13H,2-9,14-29H2,1H3,(H,32,33,34) |
InChI Key |
AJMIMOSFEVIRIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)O |
Origin of Product |
United States |
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